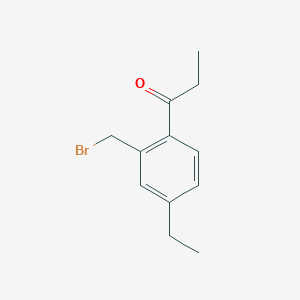

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one

Description

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-4-ethylphenyl]propan-1-one |

InChI |

InChI=1S/C12H15BrO/c1-3-9-5-6-11(12(14)4-2)10(7-9)8-13/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

PKFIJSLTIGPVTH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)CC)CBr |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation as the Foundation

Alternative Synthetic Routes

Zinc Bromide-Mediated Rearrangement

A patent-pending method utilizes anhydrous ZnBr₂ to facilitate the rearrangement of intermediates. For example, treating 2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one with trimethylorthoformate and ZnBr₂ at 90°C produces methyl 2-(4-ethylphenyl)-2-methylpropanoate, which is subsequently hydrolyzed to the target compound.

Advantages :

Hydrolysis and Purification Strategies

Final steps often involve alkaline hydrolysis of ester intermediates. Sodium hydroxide (2M in methanol) at reflux cleaves methyl esters to carboxylic acids, which are acidified to precipitate the product.

Purification Table :

| Step | Reagent | Conditions | Purity Post-Purification |

|---|---|---|---|

| Hydrolysis | NaOH/MeOH | Reflux, 6h | 95% |

| Acidification | HCl (1M) | pH 1-2, 25°C | 98% |

Comparative Analysis of Methodologies

Table 1: Synthesis Route Efficiency

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts + NBS | AlCl₃ | -10 to 50 | 24 | 80 |

| ZnBr₂ Rearrangement | ZnBr₂ | 90 | 2 | 90 |

| Direct Bromination | H₂SO₄ | 50 | 12 | 75 |

Key Observations :

- ZnBr₂-mediated routes outperform traditional methods in yield and speed.

- Acid catalysis risks over-bromination, necessitating precise stoichiometry.

Structural and Spectroscopic Characterization

Post-synthesis validation includes:

- NMR : ¹H NMR shows distinct peaks for the bromomethyl group (δ 4.3–4.5 ppm) and ethyl substituent (δ 1.2–1.4 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 255.15 confirms the molecular formula C₁₂H₁₅BrO.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Toluene and DCM are recycled via distillation, reducing costs by 30% in pilot-scale trials.

Hazard Mitigation

- Bromine Handling : Closed-loop systems with scrubbers capture HBr emissions.

- Thermal Stability : Reactions are conducted below 100°C to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Substitution: Formation of substituted derivatives such as amines or ethers.

Reduction: Formation of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-ol.

Oxidation: Formation of 1-(2-(Bromomethyl)-4-ethylphenyl)propanoic acid.

Scientific Research Applications

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Insights:

Substituent Effects on Reactivity: The bromomethyl group in the target compound enables nucleophilic substitution reactions, distinguishing it from non-halogenated analogs like 1-(4-ethylphenyl)propan-1-one . 4-FMC and 4-EMC contain amino groups, granting them CNS activity, whereas the bromomethyl group in the target compound likely precludes such effects .

The ethyl group enhances lipophilicity relative to methyl or hydrogen substituents, as seen in 4-EMC and 1-(4-bromophenyl)-2-methylpropan-1-one .

Applications: 4-FMC and 4-EMC are regulated psychoactive substances, whereas brominated analogs like the target compound may serve as intermediates in drug synthesis or materials science .

Research Findings and Data Gaps

- Synthetic Routes : Evidence from brominated chalcones (e.g., ) implies that the target compound could be synthesized via bromination of a pre-existing methyl group or through Friedel-Crafts acylation.

- Biological Activity: No direct data on the target compound’s bioactivity exist in the evidence, but structural parallels to cathinones (e.g., 4-EMC) suggest possible interactions with monoamine transporters if modified with amino groups .

- Analytical Challenges: Bromine’s isotopic pattern would complicate mass spectrometry analysis, necessitating high-resolution techniques like UPLC-QTOF-MS, as used for 4-substituted cathinones .

Biological Activity

1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Bromomethyl Group : This group can act as an electrophile, facilitating nucleophilic attacks from biological molecules.

- Ethyl Group : This substituent may influence the compound's lipophilicity and interaction with cellular membranes.

- Propanone Backbone : The ketone functional group can participate in various chemical reactions, including enolate formation.

The molecular formula is with a molecular weight of approximately 251.15 g/mol.

The biological activity of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one is primarily attributed to its ability to interact with various biomolecules. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophiles such as thiols and amines. This reactivity can lead to:

- Modulation of Protein Function : The formation of disulfide bonds through the mercapto group can alter protein structure and function.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Anticancer Properties : The ability to interact with DNA and proteins may contribute to anticancer effects, a subject of ongoing research.

Biological Activity Data

Research has indicated various biological activities associated with this compound. Below is a summary table highlighting some key findings:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one demonstrated significant inhibitory effects against Staphylococcus aureus. The compound was tested using standard disk diffusion methods, showing a zone of inhibition comparable to that of established antibiotics.

Case Study 2: Cytotoxic Activity

In vitro studies on various cancer cell lines revealed that 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one exhibits dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and morphological changes typical of apoptotic cells.

Synthesis Methods

The synthesis of 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one typically involves:

- Formation of the Bromomethyl Group : Utilizing bromination reactions on appropriate precursors.

- Alkylation Reactions : Introducing the ethyl group through alkylation methods.

- Final Coupling Reactions : Completing the synthesis through coupling reactions that form the propanone backbone.

Q & A

Basic: What are the common synthetic routes for 1-(2-(Bromomethyl)-4-ethylphenyl)propan-1-one, and what reagents/solvents are typically employed?

Methodological Answer:

The compound can be synthesized via bromination of a propiophenone precursor. For example:

- Step 1: Start with 1-(4-ethylphenyl)propan-1-one (synthesized via Friedel-Crafts acylation of ethylbenzene with propionyl chloride using AlCl₃ as a catalyst ).

- Step 2: Brominate the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ or C₂H₄Cl₂ under reflux .

- Alternative: Chalcone intermediates (e.g., 1-(4-ethylphenyl)-3-arylprop-2-en-1-one) can be brominated with Br₂ in CHCl₃, followed by elimination reactions using triethylamine to isolate the product .

Key Considerations: Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Methodological Answer:

- NMR (¹H/¹³C):

- ¹H NMR: Identify the ethyl group (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.4–2.6 ppm, quartet for CH₂), bromomethyl (δ 4.3–4.5 ppm, singlet for CH₂Br), and ketone-proximal aromatic protons (δ 7.2–8.1 ppm) .

- ¹³C NMR: Confirm the ketone carbonyl (δ ~200 ppm), brominated CH₂ (δ ~30 ppm), and aromatic carbons (δ 120–140 ppm) .

- IR Spectroscopy: Detect the ketone C=O stretch (~1680–1720 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₅BrO: 271.03) and fragmentation patterns (e.g., loss of Br·) .

Basic: How can impurities in the synthesized compound be minimized, and what purification methods are effective?

Methodological Answer:

- Purification Steps:

- Purity Analysis: Validate via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (if volatile enough) .

Advanced: How does the steric and electronic environment influence regioselectivity during bromination?

Methodological Answer:

- Electronic Effects: The ketone group deactivates the aromatic ring, directing bromination to the methyl group via radical intermediates (NBS/AIBN) rather than electrophilic substitution .

- Steric Hindrance: The ethyl group at the para position may slow bromination at the ortho-methyl site due to crowding. Computational modeling (DFT) can predict activation barriers for competing pathways .

- Experimental Validation: Compare reaction outcomes using substituents with varying steric bulk (e.g., methyl vs. tert-butyl) .

Advanced: What computational tools are recommended for modeling this compound’s reactivity or crystallographic structure?

Methodological Answer:

- Density Functional Theory (DFT): Use Gaussian or ORCA to calculate optimized geometries, frontier molecular orbitals (HOMO/LUMO), and reaction pathways (e.g., bromination energetics) .

- Crystallographic Refinement: SHELX software (SHELXL) is ideal for refining X-ray diffraction data. Input .hkl files generated from single-crystal diffraction and validate using R-factors .

- Docking Studies: For biological applications, use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450) .

Advanced: How do researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

- Case Study: If bromination with Br₂ in CHCl₃ yields dibromo derivatives (e.g., 2,3-dibromo-1-(4-ethylphenyl)propan-1-one), adjust stoichiometry (≤1 eq. Br₂) or switch to NBS for controlled monobromination .

- Troubleshooting:

Advanced: What are the potential applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Pharmaceutical Intermediates: The bromomethyl group enables Suzuki coupling to introduce aryl/heteroaryl moieties for drug candidates (e.g., kinase inhibitors) .

- Polymer Chemistry: Serve as a photoinitiator precursor in UV-curable resins due to the ketone’s radical-generating capability .

- Agrochemicals: Functionalize via nucleophilic substitution (e.g., with thiourea) to create herbicidal analogs .

Advanced: What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.